Bromo-PEG4-PFP Ester Exhibits Reduced Hydrolysis Susceptibility Relative to NHS Ester Analogs
The pentafluorophenyl (PFP) ester moiety in Bromo-PEG4-PFP ester demonstrates markedly reduced susceptibility to aqueous hydrolysis compared to N-hydroxysuccinimidyl (NHS) ester-containing analogs such as Bromo-PEG4-NHS ester . The electron-withdrawing fluorine atoms on the phenyl ring stabilize the carbonyl carbon, thereby decreasing the rate of spontaneous hydrolysis in aqueous buffers, particularly at elevated pH . This enhanced hydrolytic stability translates to higher conjugation efficiency and permits extended reaction times without substantial loss of reactive ester groups [1].
| Evidence Dimension | Relative hydrolysis susceptibility |
|---|---|
| Target Compound Data | PFP ester: less susceptible to hydrolysis |
| Comparator Or Baseline | NHS ester: higher susceptibility to hydrolysis |
| Quantified Difference | PFP esters remain stable for extended periods in aqueous conditions where NHS esters undergo rapid degradation; exact kinetic data unavailable for this specific compound |
| Conditions | Aqueous buffer, pH 7-9, ambient temperature (class-level inference from general PFP vs NHS ester behavior) |
Why This Matters
Procurement of PFP ester-based linkers reduces material waste due to hydrolysis during conjugation and ensures higher reproducibility in amine-labeling workflows.
- [1] Gee KR, Archer EA, Kang HC. 4-Sulfotetrafluorophenyl (STP) esters: New water-soluble amine-reactive reagents for labeling biomolecules. Tetrahedron Lett. 1999;40(8):1471-1474. View Source
